

A Methodological Guide to the Quantum Chemical Analysis of 5-Aminopentan-1-ol

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Compound of Interest		
Compound Name:	5-Aminopentan-1-ol	
Cat. No.:	B144490	Get Quote

Executive Summary

5-Aminopentan-1-ol is a bifunctional aliphatic amino alcohol with applications as a building block for biodegradable polyesteramides and as a precursor to valerolactam for polyamide synthesis.[1] Its utility in materials science and potentially as a linker molecule in drug development necessitates a foundational understanding of its molecular structure, conformational flexibility, and electronic properties.[2] While experimental data from X-ray crystallography has elucidated its solid-state structure and hydrogen-bonding networks[3][4], a comprehensive quantum chemical study is essential for characterizing its behavior in the gas phase and in solution, predicting its spectroscopic signatures, and understanding its reactivity at a quantum level.

This technical whitepaper outlines a detailed methodological framework for conducting a thorough quantum chemical investigation of **5-Aminopentan-1-ol**. Due to the absence of published, in-depth computational studies on this specific molecule, this guide serves as a robust blueprint for researchers. It details the proposed computational protocols, from geometry optimization and conformational analysis to the calculation of spectroscopic and electronic properties. The paper is structured to provide researchers with the necessary workflows and theoretical basis to perform these analyses, presenting data in a clear, comparative format and visualizing complex workflows and molecular interactions.



Proposed Computational and Experimental Protocols

The following sections detail the recommended methodologies for a comprehensive quantum chemical analysis, based on standard practices for similar molecules.[5][6][7]

- Initial Structure Generation: The initial 3D structure of 5-Aminopentan-1-ol will be constructed using molecular modeling software (e.g., Avogadro, GaussView).
- Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This is critical due to the flexible aliphatic chain. Rotations around the C-C, C-O, and C-N bonds will be explored.
- Geometry Optimization: Each identified conformer will be subjected to full geometry optimization. Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.
 - Level of Theory: B3LYP functional.
 - Basis Set: Pople-style 6-311++G(d,p) basis set to adequately describe polarization and diffuse functions, which are important for hydrogen bonding.
- Verification of Minima: The nature of all optimized structures as true energy minima will be confirmed by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable point on the potential energy surface.
- Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies will be calculated at the same level of theory (B3LYP/6-311++G(d,p)).
- Spectral Prediction: The calculated frequencies and intensities will be used to simulate the theoretical Infrared (IR) and Raman spectra.
- Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. A uniform scaling factor (e.g., ~0.967 for B3LYP/6-31G(d)) will be applied to the computed frequencies for better comparison with experimental spectra, if available from sources like the NIST WebBook.[8]



- Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
- Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis will
 be performed to determine the partial atomic charges on each atom. This provides insight
 into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.
- Electrostatic Potential (ESP): An ESP map will be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions like hydrogen bonding.

Data Presentation

Quantitative results from the proposed studies should be organized into clear, structured tables to facilitate analysis and comparison with experimental data where available.

Table 1: Optimized Geometrical Parameters (Comparison of calculated gas-phase parameters with experimental crystal structure data)



Parameter	Bond/Angle	B3LYP/6- 311++G(d,p)	Experimental (Crystal)[3]
Bond Length (Å)	O1—C1	Calculated Value	1.4210
N1—C5	Calculated Value	1.4811	
C1—C2	Calculated Value	1.5169	_
C2—C3	Calculated Value	1.5233	_
C3—C4	Calculated Value	1.5222	_
C4—C5	Calculated Value	1.5126	_
Bond Angle (°)	O1—C1—C2	Calculated Value	111.96
C1—C2—C3	Calculated Value	113.01	
C2—C3—C4	Calculated Value	114.28	_
C3—C4—C5	Calculated Value	113.67	_
N1—C5—C4	Calculated Value	111.45	_
Dihedral Angle (°)	O1—C1—C2—C3	Calculated Value	-62.86

Table 2: Calculated Vibrational Frequencies (Selected modes for the lowest energy conformer)



Mode	Frequency (cm ⁻¹ , Scaled)	IR Intensity (km/mol)	Raman Activity (Å⁴/amu)	Assignment
V1	Calculated Value	Calculated Value	Calculated Value	O-H stretch
V2	Calculated Value	Calculated Value	Calculated Value	N-H symmetric stretch
Vз	Calculated Value	Calculated Value	Calculated Value	N-H asymmetric stretch
V4	Calculated Value	Calculated Value	Calculated Value	C-H stretch
V 5	Calculated Value	Calculated Value	Calculated Value	CH ₂ scissoring
V6	Calculated Value	Calculated Value	Calculated Value	C-O stretch
V7	Calculated Value	Calculated Value	Calculated Value	C-N stretch

Table 3: Key Electronic and Thermodynamic Properties

Property	Value	Unit
HOMO Energy	Calculated Value	eV
LUMO Energy	Calculated Value	eV
HOMO-LUMO Gap	Calculated Value	eV
Dipole Moment	Calculated Value	Debye
Zero-point vibrational energy	Calculated Value	kcal/mol
Gibbs Free Energy (298.15 K)	Calculated Value	Hartree
Enthalpy (298.15 K)	Calculated Value	Hartree

Visualizations of Workflows and Structures

Visual diagrams are essential for conveying complex relationships and workflows. The following diagrams, generated using DOT language, illustrate the proposed computational



workflow, the relationship between theoretical inputs and outputs, and the known intermolecular interactions of **5-Aminopentan-1-ol**.

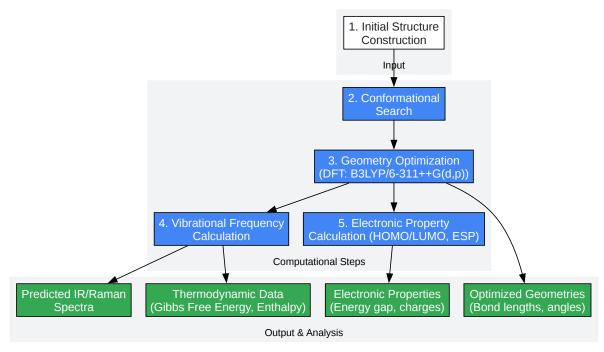
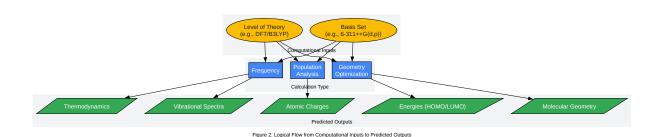


Figure 1: Proposed Computational Workflow for 5-Aminopentan-1-ol Analysis

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Figure 2: Logical Flow from Computational Inputs to Predicted Outputs

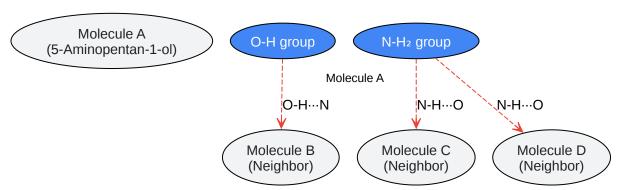


Figure 3: Intermolecular Hydrogen Bonding Network in Crystalline State

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Figure 3: Intermolecular Hydrogen Bonding Network in Crystalline State



Conclusion

This whitepaper puts forth a comprehensive, standardized protocol for the quantum chemical study of **5-Aminopentan-1-ol**. By employing Density Functional Theory, the proposed workflow is designed to yield critical data on the molecule's conformational preferences, geometric structure, vibrational spectra, and electronic properties. The resulting datasets will provide a foundational understanding of this molecule's intrinsic characteristics, complementing existing experimental data and enabling more accurate predictions of its behavior in various chemical environments. This information is invaluable for its application in the rational design of new polymers and for its potential use in drug development, offering a quantum-level perspective that can guide future innovation.

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